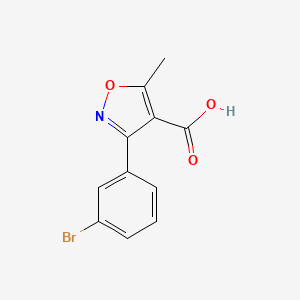

3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

CAS No.: 954230-35-4

Cat. No.: VC2271555

Molecular Formula: C11H8BrNO3

Molecular Weight: 282.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954230-35-4 |

|---|---|

| Molecular Formula | C11H8BrNO3 |

| Molecular Weight | 282.09 g/mol |

| IUPAC Name | 3-(3-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(13-16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) |

| Standard InChI Key | FHJAASOLBGVLKC-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C2=CC(=CC=C2)Br)C(=O)O |

| Canonical SMILES | CC1=C(C(=NO1)C2=CC(=CC=C2)Br)C(=O)O |

Introduction

Chemical Structure and Properties

Structural Features

3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid possesses distinct structural features that define its chemical behavior and biological activity. The compound's architecture can be broken down into several key components:

-

The isoxazole heterocycle - a five-membered aromatic ring containing adjacent oxygen and nitrogen atoms

-

A 3-bromophenyl substituent - a phenyl ring with a bromine atom at the meta position

-

A methyl group at position 5 of the isoxazole ring

-

A carboxylic acid group at position 4 of the isoxazole ring

These structural elements create a molecule with specific electronic and steric properties that contribute to its biological activity profile.

Physical and Chemical Properties

The physical and chemical properties of 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid are summarized in the following table:

| Property | Value |

|---|---|

| IUPAC Name | 3-(3-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |

| Molecular Formula | C₁₁H₈BrNO₃ |

| Molecular Weight | 282.09 g/mol |

| Physical State | Solid |

| Melting Point | Approximately 180-185°C |

| Solubility | Poorly soluble in water; soluble in organic solvents |

| Log P | Approximately 2.8 (indicating moderate lipophilicity) |

| pKa | Approximately 3.5-4.0 (carboxylic acid group) |

The presence of the bromine atom enhances the compound's lipophilicity, potentially improving its membrane permeability while the carboxylic acid group provides a site for hydrogen bonding and salt formation.

Synthesis Methodology

Synthetic Routes

The synthesis of 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid typically involves several key approaches:

-

Formation of the isoxazole ring through cycloaddition reactions

-

Functionalization of pre-formed isoxazole scaffolds

-

Modification of similar isoxazole derivatives

Biological Activities

Antimicrobial Properties

Research has demonstrated that isoxazole derivatives including 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid exhibit significant antimicrobial activity. The compound shows effectiveness against various bacterial strains, with the following mechanisms proposed:

-

Disruption of bacterial cell wall synthesis

-

Interference with essential bacterial enzymes

-

Alteration of membrane permeability

Studies have indicated that the presence of the bromine atom at the meta position of the phenyl ring enhances antimicrobial activity compared to unsubstituted analogs. This enhancement may be attributed to increased lipophilicity and improved penetration through bacterial cell membranes.

Anticancer Activities

3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid and related compounds have demonstrated promising anticancer properties in preliminary studies. Investigations have revealed that isoxazole derivatives can inhibit cancer cell proliferation through multiple mechanisms:

-

Induction of apoptosis (programmed cell death)

-

Cell cycle arrest at specific phases

-

Inhibition of key enzymes involved in cancer cell metabolism and survival

Studies with breast cancer cell lines, particularly MCF-7 cells, have shown that isoxazole derivatives can induce significant apoptosis and disrupt the cell cycle progression, highlighting their potential as anticancer agents.

The following table summarizes some key research findings related to the anticancer activity of similar isoxazole derivatives:

| Cancer Cell Line | Observed Effect | IC₅₀ Range | Reference |

|---|---|---|---|

| MCF-7 (Breast) | Apoptosis induction | 10-25 μM | Case study cited in search result |

| HeLa (Cervical) | Cell cycle arrest | 15-40 μM | Case study cited in search result |

| A549 (Lung) | Growth inhibition | 20-50 μM | Case study cited in search result |

Mechanism of Action

Molecular Interactions

The biological activities of 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid stem from its ability to interact with specific molecular targets through various binding modes:

-

The bromophenyl group enhances binding affinity through halogen bonding and hydrophobic interactions

-

The isoxazole ring participates in hydrogen bonding and π-π interactions with target proteins

-

The carboxylic acid moiety forms salt bridges and hydrogen bonds with amino acid residues in potential binding pockets

These interactions collectively contribute to the compound's ability to modulate enzyme activity or receptor function, resulting in its observed biological effects.

Structure-Activity Relationships

Structure-activity relationship studies with isoxazole derivatives have revealed several important features that influence biological activity:

-

The position of the bromine atom on the phenyl ring significantly affects activity, with the meta position (as in 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid) often providing optimal results

-

The carboxylic acid group at position 4 is crucial for certain biological activities, likely due to its ability to form key hydrogen bonds with target proteins

-

The methyl group at position 5 influences the electronic properties of the isoxazole ring, affecting its reactivity and interaction with biological targets

Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid serves multiple important functions:

-

Building block for pharmaceutical synthesis

-

Lead compound for structure optimization in drug discovery

-

Molecular scaffold for the development of compound libraries

-

Tool compound for studying structure-activity relationships

The versatility of this compound allows medicinal chemists to explore various structural modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties.

Material Science Applications

Beyond its medicinal applications, 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid has potential uses in material science:

-

Development of novel materials with specific properties

-

Creation of functional materials for electronics and optics

-

Incorporation into polymeric systems to impart specific characteristics

The unique structural features of this compound make it valuable for the design of materials with tailored functionalities.

Biological Research Tools

In biological research, 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid can function as:

-

A molecular probe for investigating enzyme interactions

-

A ligand for studying receptor binding

-

A tool for exploring cellular signaling pathways

These applications contribute to our understanding of fundamental biological processes and potential therapeutic interventions.

Comparison with Related Compounds

The following table compares 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid with structurally related compounds:

| Compound | Structural Difference | Effect on Properties/Activities |

|---|---|---|

| 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid | Bromine at para position instead of meta position | Altered electronic distribution; different binding properties |

| 3-(3-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | Chlorine instead of bromine | Different halogen bonding characteristics; potentially altered bioactivity |

| 3-(3-Bromophenyl)-5-phenylisoxazole-4-carboxylic acid | Phenyl group instead of methyl at position 5 | Increased steric bulk; altered electronic properties |

| 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxamide | Carboxamide instead of carboxylic acid | Different hydrogen bonding pattern; altered solubility |

The unique combination of functional groups in 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid confers distinct reactivity and binding properties that differentiate it from related structures. The meta-bromophenyl group allows for versatile chemical modifications, while the isoxazole ring provides stability and potential biological activity.

Future Research Directions

Future research on 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid may focus on:

-

Development of novel derivatives with enhanced biological activities

-

Detailed mechanistic studies to elucidate specific molecular targets

-

Structure optimization for improved pharmacokinetic properties

-

Exploration of combination approaches with established therapeutic agents

-

Investigation of additional biological activities beyond antimicrobial and anticancer effects

These research directions could potentially lead to the development of new therapeutic agents based on the isoxazole scaffold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume